![molecular formula C24H21NO2 B14466752 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate CAS No. 73282-83-4](/img/structure/B14466752.png)
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate is an organic compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of a carboxylate group at the 9th position of the anthracene ring and a 2-[methyl(phenyl)amino]ethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of suitable precursors, such as phthalic anhydride and benzene, under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced at the 9th position of the anthracene ring through a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.
Attachment of the 2-[Methyl(phenyl)amino]ethyl Group: The final step involves the nucleophilic substitution reaction between the anthracene-9-carboxylate intermediate and 2-[methyl(phenyl)amino]ethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Key considerations include the use of efficient catalysts, solvent recycling, and waste minimization.
化学反応の分析
Types of Reactions
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate depends on its specific application:
Fluorescent Probe: The compound can interact with biological molecules, leading to changes in fluorescence that can be used for imaging and detection.
Therapeutic Agent: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways involved in disease processes.
類似化合物との比較
Similar Compounds
Anthracene-9-carboxylate: Lacks the 2-[methyl(phenyl)amino]ethyl substituent.
2-[Methyl(phenyl)amino]ethyl benzene: Lacks the anthracene core.
Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.
Uniqueness
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate is unique due to the combination of the anthracene core and the 2-[methyl(phenyl)amino]ethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics, photochemistry, and medicinal chemistry.
特性
CAS番号 |
73282-83-4 |
|---|---|
分子式 |
C24H21NO2 |
分子量 |
355.4 g/mol |
IUPAC名 |
2-(N-methylanilino)ethyl anthracene-9-carboxylate |
InChI |
InChI=1S/C24H21NO2/c1-25(20-11-3-2-4-12-20)15-16-27-24(26)23-21-13-7-5-9-18(21)17-19-10-6-8-14-22(19)23/h2-14,17H,15-16H2,1H3 |
InChIキー |
COPAJDDRGXWRLJ-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)


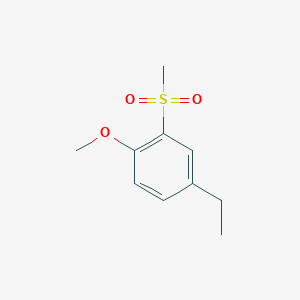
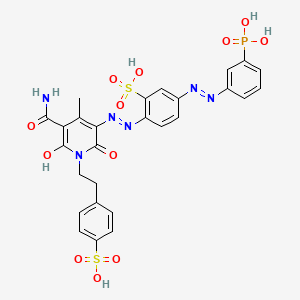


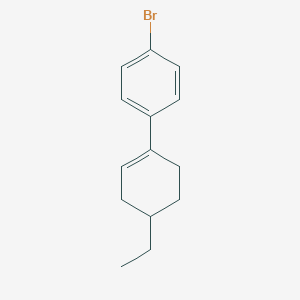
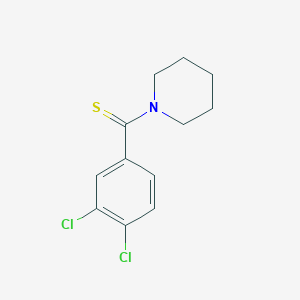
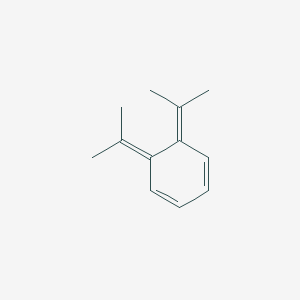
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
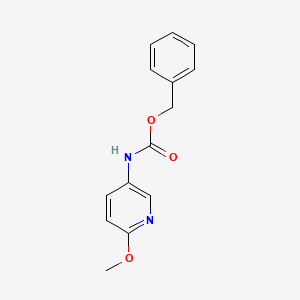
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

